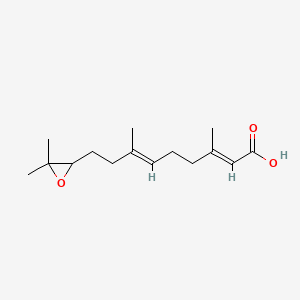
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic Juvenile Hormone III Acid is a synthetic compound that mimics the natural juvenile hormone found in insects. Juvenile hormones are crucial in regulating various physiological processes in insects, including development, reproduction, and metamorphosis . The racemic form of Juvenile Hormone III Acid contains equal amounts of both enantiomers, which are mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of racemic Juvenile Hormone III Acid typically involves the following steps:
Starting Material: The synthesis begins with farnesoic acid, a naturally occurring sesquiterpenoid.
Epoxidation: Farnesoic acid undergoes epoxidation to form juvenile hormone acid.
Methylation: The juvenile hormone acid is then methylated to produce Juvenile Hormone III.
Industrial Production Methods: Industrial production of racemic Juvenile Hormone III Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Epoxidation: Using specific catalysts to achieve efficient epoxidation.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Racemic Juvenile Hormone III Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes for epoxidation.
Major Products: The major products formed from these reactions include various derivatives of Juvenile Hormone III Acid, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Racemic Juvenile Hormone III Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of sesquiterpenoids.
Biology: Investigated for its role in insect development and metamorphosis.
Industry: Utilized in the production of insect growth regulators and other agrochemicals.
Mecanismo De Acción
The mechanism of action of racemic Juvenile Hormone III Acid involves binding to specific receptors in insects, leading to the regulation of gene expression and physiological processes. The compound targets the juvenile hormone receptor, which is part of the nuclear receptor family. This interaction modulates the transcription of genes involved in development, reproduction, and metamorphosis .
Comparación Con Compuestos Similares
- Juvenile Hormone I
- Juvenile Hormone II
- Juvenile Hormone III bisepoxide
- Juvenile Hormone III skipped bisepoxide
Comparison: Racemic Juvenile Hormone III Acid is unique due to its specific structure and biological activity. Compared to other juvenile hormones, it has a distinct epoxidation pattern and methylation sequence, which contributes to its unique physiological effects in insects . Additionally, the racemic form contains both enantiomers, providing a broader range of biological activities compared to the pure enantiomers .
Propiedades
Número CAS |
34375-62-7 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+ |
Clave InChI |
DIAZNFMKLJLDNM-BFPRWLMKSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C |
SMILES canónico |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


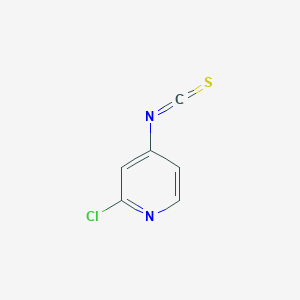

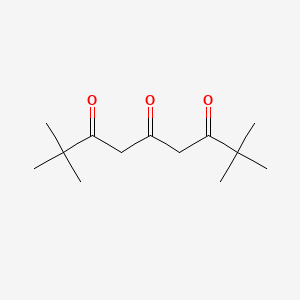
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
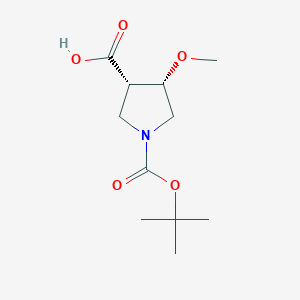
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
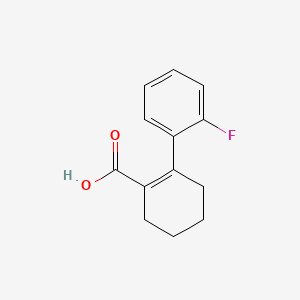
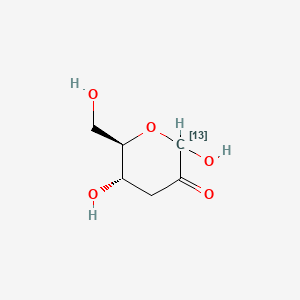
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
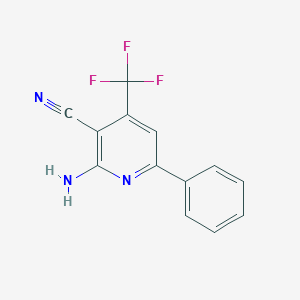
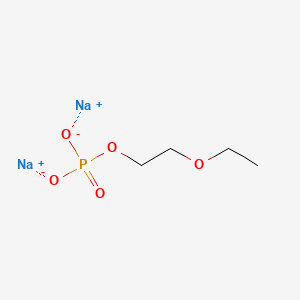
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
